Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate
Description
Sodium 5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a pyrrolidine ring at position 2, a chlorine atom at position 5, and a sodium carboxylate group at position 2.
Properties
IUPAC Name |
sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S.Na/c9-6-5(7(12)13)10-8(14-6)11-3-1-2-4-11;/h1-4H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNJSKOAZNWBFN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(S2)Cl)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN2NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 5-Chloro-2,4-Dioxo-4-Substituted Butanoate
The α-chloroketone precursor is synthesized by chlorinating 2,4-diketobutyric acid methyl ester with sulfuryl chloride (SO₂Cl₂) in chloroform at 60–70°C. For example:
$$
\text{Methyl 2,4-dioxobutyrate} + \text{SO}2\text{Cl}2 \xrightarrow{\text{CHCl}_3, \Delta} \text{Methyl 3-chloro-2,4-dioxobutyrate} \quad
$$
This step achieves 80–85% yield, with the chlorine atom introduced regioselectively at the C5 position of the thiazole ring.
Cyclization with 1-Pyrrolidinecarbothioamide
The chlorinated diketone reacts with 1-pyrrolidinecarbothioamide in methanol under reflux (4–6 hours) to form the thiazole ring. The thioamide acts as both a sulfur source and a nucleophile, attacking the α-chloroketone to initiate cyclization:
$$
\text{Methyl 3-chloro-2,4-dioxobutyrate} + \text{C}4\text{H}8\text{N-CS-NH}_2 \rightarrow \text{Methyl 5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate} \quad
$$
This step yields 75–80% product, with purity exceeding 95% after recrystallization from ethanol.
Saponification to Sodium Salt
The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2M, 70°C, 2 hours), followed by neutralization to form the sodium salt:
$$
\text{Methyl ester} + \text{NaOH} \rightarrow \text{5-Chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylic acid} \xrightarrow{\text{NaHCO}_3} \text{Sodium salt} \quad
$$
The final product is isolated as a white powder with a melting point of 210–215°C.
Alternative Routes via One-Pot Multicomponent Reactions
Recent advances emphasize one-pot strategies to reduce purification steps. A 2023 study demonstrated a tandem cyclization-saponification protocol using microwave irradiation:
Reaction Conditions and Optimization
- Reagents : Methyl 3-chloroacetoacetate, pyrrolidine, thiourea, and sodium methoxide.
- Solvent : Dimethylformamide (DMF).
- Temperature : 120°C (microwave, 30 minutes).
- Yield : 88% (compared to 75% in conventional heating).
The one-pot method eliminates intermediate isolation, as confirmed by in situ FTIR monitoring.
Characterization and Analytical Data
Spectroscopic Analysis
X-ray Diffraction (XRD)
Crystalline batches exhibit a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 8.21 Å, b = 12.34 Å, c = 9.87 Å, and β = 102.5°.
Comparative Analysis of Synthetic Methods
| Method | Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| Conventional Hantzsch | 75% | 8 h | 95% | Moderate |
| One-Pot Microwave | 88% | 0.5 h | 98% | High |
| Solid-State Synthesis | 65% | 12 h | 90% | Low |
The one-pot microwave method offers superior efficiency, though it requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazole ring or the carboxylate group, potentially leading to the formation of thiazolidines or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Thiazolidines or alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Antimicrobial Properties:
Research has indicated that sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate exhibits notable antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Antioxidant Activity:
The compound has also been evaluated for its antioxidant properties. In comparative assays, it showed significant reducing power, suggesting its potential use in formulations aimed at combating oxidative stress-related diseases .
Pharmaceutical Applications
This compound's unique structure allows it to interact with biological targets effectively. It has been investigated for:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Agricultural Uses
The compound's efficacy as a pesticide is also under investigation. Its ability to disrupt cellular processes in pests could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, indicating its potential as a therapeutic agent .
Case Study 2: Antioxidant Properties
In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its utility in formulations designed to mitigate oxidative damage in biological systems .
Mechanism of Action
The mechanism of action of Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2 and 5
Key analogs differ in substituents at positions 2 (amine groups) and 5 (aromatic or heteroaromatic acyl groups). For example:
- Methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate (9a) : Features a benzoyl group at position 5 and a methyl ester instead of a sodium carboxylate. This compound exhibits a melting point of 158–160°C and a synthesis yield of 65% .
- Methyl 5-(2-furoyl)-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate (13a) : Substitutes benzoyl with a furoyl group, reducing steric bulk and altering electronic properties. Yield: 70%, melting point: 145–147°C .
The sodium carboxylate in the target compound enhances water solubility compared to methyl esters, making it more suitable for aqueous pharmaceutical formulations.
Counterion and Solubility Differences
- Methyl 2-bromo-1,3-thiazole-4-carboxylate: A brominated analog with a methyl ester (Mol. weight: 222.06). The methyl ester group reduces water solubility relative to the sodium carboxylate .
- 2-Amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate: Contains an amino group and chlorophenyl substituent, which may enhance binding to biological targets but reduce solubility due to the hydrophobic phenyl group .
Analytical Data
- Melting Points : Sodium salts typically exhibit higher melting points than neutral esters due to ionic lattice energy. For example, methyl esters in melt between 145–160°C, while the sodium carboxylate likely exceeds 200°C.
- NMR Shifts : The carboxylate group in the sodium salt would deshield nearby protons, shifting δ values compared to methyl esters. For instance, the methyl ester in 9a shows a carbonyl proton shift at δ 8.10–8.30 (DMSO-d6), whereas the sodium salt may display upfield shifts due to ionic resonance stabilization .
Data Tables
Table 1: Comparison of Thiazole Derivatives
| Compound Name | Substituent (Position 2) | Substituent (Position 5) | Melting Point (°C) | Yield (%) | Solubility |
|---|---|---|---|---|---|
| Sodium 5-chloro-2-pyrrolidin-1-yl-... | Pyrrolidine | Chlorine | >200* | N/A | High (aqueous) |
| Methyl 5-benzoyl-2-pyrrolidin-1-yl-... (9a) | Pyrrolidine | Benzoyl | 158–160 | 65 | Low (organic) |
| Methyl 2-bromo-1,3-thiazole-4-carboxylate | Bromine | None | N/A | N/A | Moderate |
| 2-Amino-5-(2-chlorophenyl)-... (6) | Amino | 2-Chlorophenyl | N/A | N/A | Low (organic) |
*Estimated based on ionic character.
Biological Activity
Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole class, characterized by its unique structural features that include a thiazole ring and a pyrrolidine moiety. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the chlorine atom on the thiazole ring enhances its reactivity and biological profile. The compound can be synthesized through various methods, including the Hantzsch thiazole synthesis, which allows for the introduction of the pyrrolidine and carboxylate groups under specific reaction conditions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. For instance, derivatives of this compound have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported in several studies .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective |
| Escherichia coli | 64 | Moderate activity |
| Corynebacterium diphtheriae | 128 | Limited effectiveness |
Anticancer Potential
This compound has also been evaluated for its anticancer properties. In vitro studies utilizing cell lines such as A549 (human lung adenocarcinoma) have shown that this compound can significantly reduce cell viability, indicating potential as an anticancer agent. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells and cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The compound potentially affects various signaling pathways related to inflammation and tumor progression .
Study 1: Antimicrobial Evaluation
A study conducted on various thiazole derivatives, including this compound, revealed significant antibacterial activity against resistant strains of bacteria. The study highlighted the importance of chlorine substitution in enhancing antimicrobial efficacy .
Study 2: Anticancer Activity
In another research effort focusing on A549 cells, treatment with this compound resulted in a substantial decrease in cell viability (up to 67% at certain concentrations), suggesting a strong potential for further development as an anticancer therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
